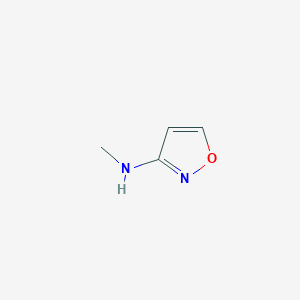

N-Methyl-1,2-oxazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-1,2-oxazol-3-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-1,2-oxazol-3-amine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide (MnO₂) .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents and packed reactors containing commercial manganese dioxide can further enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Structural Basis of Reactivity

The compound’s oxazole ring (a five-membered aromatic structure with one nitrogen and one oxygen atom) and the N-methyl group influence its reactivity. The nitrogen atom’s basicity enables hydrogen bonding and nucleophilic interactions, while the electron-rich aromatic ring facilitates electrophilic substitution.

Nucleophilic Substitution

The nitrogen atom in the oxazole ring acts as a nucleophile, reacting with electrophiles. For example:

-

Mechanism : The nitrogen donates electron density to electrophilic centers (e.g., alkyl halides, carbonyl compounds).

-

Examples :

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Alkylation | Methyl iodide, base (e.g., NaOH) | N-Alkyl-oxazol-3-amine |

| Amide Formation | Acyl chloride, DIPEA/Et₃N | Oxazol-3-amine amide |

Electrophilic Substitution

The electron-rich oxazole ring undergoes electrophilic attack. Common reactions include:

-

Nitration/Sulfonation : The ring’s aromaticity allows substitution at specific positions, though regioselectivity may vary.

-

Halogenation : Reaction with halogenating agents (e.g., bromine) under controlled conditions.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Nitro-oxazol-3-amine |

| Bromination | Bromine, acetic acid | Bromo-oxazol-3-amine |

Oxidation

The amine group and oxazole ring undergo oxidation, yielding derivatives like nitroso or nitro compounds. For example:

-

Mechanism : Oxidizing agents (e.g., hydrogen peroxide, KMnO₄) convert the amine to nitroso or nitro groups.

Alkylation and Amide Formation

The compound’s amine group can undergo alkylation or react with carbonyl compounds. For instance:

-

Reductive Amination : Reaction with ketones/aldehydes and reducing agents (e.g., NaBH(OAc)₃) to form secondary amines .

-

Coupling Reactions : Use in the synthesis of complex molecules, such as oxazolidin-2-one analogues, via carboxamide formation .

Nucleophilic Attack

The nitrogen’s lone pair enables substitution at electrophilic centers:

R-X+This compound→N-Alkylated product

Example : Reaction with methyl iodide under basic conditions yields N-methyl derivatives.

Electrophilic Attack

The aromatic ring’s electron density facilitates substitution:

Electrophile+Oxazole ring→Substituted product

Example : Bromination with bromine in acetic acid introduces a bromine atom into the ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

N-Methyl-1,2-oxazol-3-amine serves as a scaffold for developing new drugs targeting neurological disorders. Its structural characteristics allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown potential in treating conditions like depression and anxiety by modulating neurotransmitter systems .

2. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

3. Antifungal Properties

In addition to antibacterial effects, derivatives of this compound have demonstrated antifungal activity against strains like Candida albicans. Studies show that specific substituents on the oxazole ring can enhance antifungal efficacy .

Material Science Applications

1. Polymer Synthesis

this compound can be utilized in synthesizing novel polymers with unique properties. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored functionalities suitable for various industrial applications.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of oxazole derivatives, this compound was included in a series of compounds tested against breast cancer cell lines (MDA-MB-453). The results indicated selective antiproliferative activity against certain cancer subtypes, highlighting the potential of this compound in targeted cancer therapies .

Case Study 2: Synthesis of Bioactive Compounds

A recent investigation synthesized several derivatives based on this compound to evaluate their biological activities. The study found that modifications at the nitrogen atom significantly impacted the compounds' therapeutic profiles, leading to enhanced anti-inflammatory and analgesic effects compared to their parent compound .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of N-Methyl-1,2-oxazol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxazole: A heterocyclic compound with a similar structure but without the methyl group.

Isoxazole: Contains the same ring structure but with the nitrogen and oxygen atoms in different positions.

Oxadiazole: A related compound with an additional nitrogen atom in the ring.

Uniqueness

N-Methyl-1,2-oxazol-3-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and improve its overall efficacy in various applications .

Activité Biologique

N-Methyl-1,2-oxazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a methyl group on the nitrogen atom enhances its biological properties. Common synthetic routes for this compound include:

- Cyclization Reactions : Involving precursors such as amino acids or other nitrogen-containing compounds.

- Functional Group Transformations : Allowing modifications to improve bioactivity.

The compound's structural formula can be represented as follows:

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. It has been shown to influence immune functions by modulating cytokine production and lymphocyte activity. For instance, studies have demonstrated that derivatives of oxazoles can suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In particular, studies involving oxazolidinones, a class of synthetic antibiotics that includes this compound, show effectiveness against bacterial biofilms. These biofilms are known to cause chronic infections that are challenging to treat with conventional antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It can form hydrogen bonds and engage in π–π interactions with proteins, which may modulate enzyme activities or receptor functions . This interaction profile suggests that the compound could serve as a lead for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Immunosuppressive Activity : A study reported that derivatives of this compound significantly inhibited the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A .

- Antiviral Activity : The compound has shown effectiveness in inhibiting the replication of human herpes virus type 1 (HHV-1) in cell lines .

- Anti-inflammatory Effects : Research indicates that this compound can moderate inflammatory responses by altering the expression of signaling proteins in immune cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Immunomodulatory, Antimicrobial | Potential for autoimmune disease treatment |

| 5-Amino-isoxazole derivatives | Anti-inflammatory | Similar mechanism involving immune modulation |

| Oxazolidinones | Antibacterial | Effective against bacterial biofilms |

Propriétés

IUPAC Name |

N-methyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEDQUMYFTWIPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NOC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.